![molecular formula C16H18O3 B14195509 3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid CAS No. 918662-71-2](/img/structure/B14195509.png)
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-: is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The presence of a chloro-substituted pyridine ring and a phenyl group in its structure contributes to its unique chemical properties and biological activities.
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid: is another compound of interest, particularly in the field of organic chemistry This compound features an oxolane ring with an ethenylidene and a methylphenyl group, which imparts distinct chemical properties
Méthodes De Préparation
1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-
The synthesis of this compound typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde under controlled conditions . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis.
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid
The synthesis of this compound can be achieved through a series of organic reactions involving the formation of the oxolane ring and subsequent functionalization with ethenylidene and methylphenyl groups . The reaction conditions, including the choice of reagents and catalysts, are critical for the successful synthesis of this compound. Industrial production methods may involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid
This compound is known to undergo reactions such as hydrogenation, halogenation, and esterification. Common reagents include hydrogen gas for hydrogenation, halogens like bromine for halogenation, and alcohols for esterification. The major products formed from these reactions include reduced, halogenated, and esterified derivatives of the original compound .
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-
This compound has been extensively studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor. FGFR inhibitors are of great interest in cancer therapy due to their ability to target abnormal FGFR signaling pathways, which are implicated in various types of cancer . Additionally, this compound has shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells.
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid
This compound has applications in organic synthesis and industrial chemistry. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds.
Mécanisme D'action
1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-
The mechanism of action of this compound involves the inhibition of FGFR signaling pathways. By binding to the FGFR, it prevents the receptor from undergoing dimerization and autophosphorylation, thereby inhibiting downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid
The mechanism of action of this compound is primarily related to its chemical reactivity. It can participate in various chemical reactions, leading to the formation of new compounds with different properties. Its reactivity is influenced by the presence of the ethenylidene and methylphenyl groups, which can undergo various transformations under appropriate conditions .
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-
This compound can be compared with other FGFR inhibitors such as AZD4547, Erdafitinib, and Pemigatinib . While these compounds share a common mechanism of action, the presence of the chloro-substituted pyridine ring and phenyl group in 1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl- imparts unique properties that may enhance its efficacy and selectivity.
3-[3-Ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propanoic acid
This compound can be compared with other oxolane derivatives such as 3-[3-ethenylidene-5-(4-methylphenyl)oxolan-2-yl]propan-1-ol
Propriétés
Numéro CAS |
918662-71-2 |
|---|---|
Formule moléculaire |
C16H18O3 |
Poids moléculaire |
258.31 g/mol |
InChI |
InChI=1S/C16H18O3/c1-3-12-10-15(13-6-4-11(2)5-7-13)19-14(12)8-9-16(17)18/h4-7,14-15H,1,8-10H2,2H3,(H,17,18) |
Clé InChI |
CQNUNVOTWFPTKH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC(=C=C)C(O2)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-1-[4-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]phenyl]indole](/img/structure/B14195426.png)
![3-Iodo-5-methoxy-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B14195440.png)
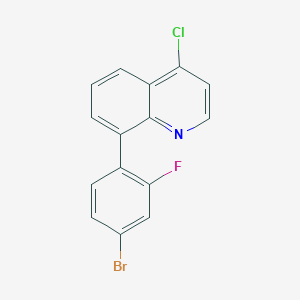

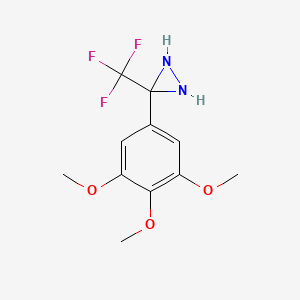

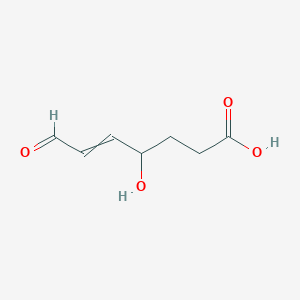
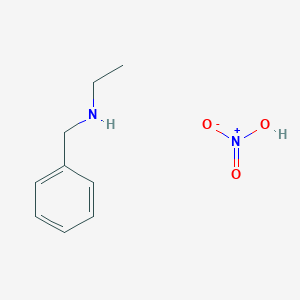

![1H-Pyrrolo[2,3-b]pyridine, 3-[(6-chloro-3-pyridinyl)methyl]-4-phenyl-](/img/structure/B14195496.png)
![Phenyl 5-amino-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14195504.png)
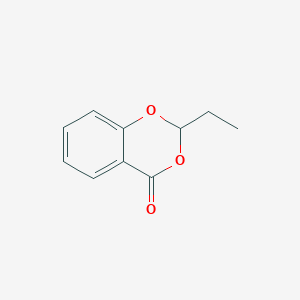
![5,6-Bis[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14195516.png)
![Methanone, [3-iodo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14195518.png)
